molecular formula C7H13N B14899235 1-methyl-2,3,6,7-tetrahydro-1H-azepine

1-methyl-2,3,6,7-tetrahydro-1H-azepine

Cat. No.: B14899235
M. Wt: 111.18 g/mol
InChI Key: PPFMRNIKXSFOBE-UHFFFAOYSA-N
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Description

1-methyl-2,3,6,7-tetrahydro-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in its ring structure. This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2,3,6,7-tetrahydro-1H-azepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,6-diaminohexane with formaldehyde and formic acid can lead to the formation of the azepine ring through a cyclization process . Another method involves the reduction of azepinones using reducing agents like lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azepinones.

    Reduction: Reduction reactions can convert azepinones back to the tetrahydro form.

    Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azepines and azepinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound may also interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,3,6,7-tetrahydro-1H-azepine is unique due to its specific ring structure and the presence of a single nitrogen atom, which imparts distinct chemical and biological properties compared to other azepines and related compounds .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-methyl-2,3,6,7-tetrahydroazepine

InChI

InChI=1S/C7H13N/c1-8-6-4-2-3-5-7-8/h2-3H,4-7H2,1H3

InChI Key

PPFMRNIKXSFOBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=CCC1

Origin of Product

United States

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